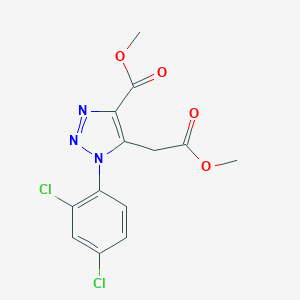

methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 114462-80-5) is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a 2,4-dichlorophenyl group at the N1 position, a methoxycarbonyl group at C4, and a 2-methoxy-2-oxoethyl moiety at C5 . The compound is listed in industrial catalogs as a specialty chemical, suggesting applications in agrochemical or pharmaceutical research .

Properties

IUPAC Name |

methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O4/c1-21-11(19)6-10-12(13(20)22-2)16-17-18(10)9-4-3-7(14)5-8(9)15/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQSVFJGJUGZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377659 | |

| Record name | methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114462-80-5 | |

| Record name | methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 114462-80-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.15 g/mol. The structure features a triazole ring substituted with a dichlorophenyl group and a methoxy-oxoethyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. The synthetic pathway may include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization to introduce the dichlorophenyl and methoxy groups.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 | 2.6 | Induces apoptosis |

| Compound C | HepG2 | 1.4 | Cell cycle arrest |

These compounds were found to be more effective than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have demonstrated antimicrobial properties against various pathogens. Studies indicate that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 5 µg/mL |

The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Study on Anticancer Properties

A comprehensive study evaluated the efficacy of various triazole derivatives against multiple cancer cell lines using MTT assays. The findings indicated that compounds bearing similar structural features to this compound exhibited potent antiproliferative activity with IC50 values significantly lower than those of established chemotherapeutics .

Study on Antimicrobial Effects

Another research focused on the antimicrobial potential of this class of compounds. It was observed that derivatives with halogen substitutions showed enhanced activity against resistant strains of bacteria. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into structure-activity relationships (SAR) for optimizing efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential effectiveness against various bacterial strains and fungi.

Case Study: Antifungal Properties

A study published in the Journal of Medicinal Chemistry highlighted the antifungal activity of similar triazole derivatives against Candida albicans, suggesting that this compound could be a candidate for further antifungal development .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines may position it as a therapeutic agent in treating inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies demonstrated that triazole derivatives could significantly reduce inflammation in animal models of arthritis, indicating potential applications in human therapeutics .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Its effectiveness against a range of agricultural pests makes it a candidate for developing new crop protection agents.

Case Study: Efficacy Against Insect Pests

Research conducted by agricultural scientists found that this compound exhibited high toxicity against common agricultural pests such as aphids and beetles. The study concluded that this compound could be integrated into pest management systems .

Polymer Chemistry

The unique properties of this compound allow it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Composite Materials

A recent study explored the incorporation of triazole derivatives into polymer composites, resulting in materials with improved durability and resistance to environmental degradation. This application is particularly relevant in developing sustainable materials for construction and packaging.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Triazole Core Variation : The target compound’s 1,2,3-triazole core distinguishes it from fenchlorazole (1,2,4-triazole), which impacts electronic distribution and steric effects. The 1,2,3-triazole derivatives generally exhibit greater metabolic stability compared to 1,2,4-triazoles .

- Halogenation Effects : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and resistance to oxidative degradation compared to the 4-chlorophenyl analogue (CAS: 114462-77-0) .

- Functional Group Influence : The 2-methoxy-2-oxoethyl substituent in the target compound may improve solubility in polar solvents relative to fenchlorazole’s trichloromethyl group, which contributes to higher toxicity (H410, H400) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Limited experimental data are available for the target compound.

- Fenchlorazole’s trichloromethyl group increases molecular weight and environmental persistence, contributing to its classification as an aquatic toxin (Aquatic Chronic 1) .

Regulatory and Environmental Impact

- The target compound lacks explicit regulatory classifications in the provided evidence. In contrast, fenchlorazole is regulated under EU Regulation 1272/2008 due to its carcinogenic and aquatic toxicity profiles .

- The 4-chlorophenyl analogue (CAS: 114462-77-0) may pose lower environmental risks due to reduced halogenation .

Preparation Methods

Diazotization and Azide Formation

The synthesis begins with 2,4-dichloroaniline, which undergoes diazotization in the presence of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is treated with sodium azide (NaN₃) to yield 2,4-dichlorophenyl azide.

Reaction Conditions:

-

Temperature: 0–5°C (previents decomposition of diazonium intermediate).

-

Solvent: Aqueous HCl/Et₂O biphasic system.

Mechanistic Insight:

Diazotization proceeds via electrophilic attack of nitrous acid on the aromatic amine, followed by displacement of the diazo group by azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Propargyl Ester Preparation

The alkyne component, methyl propiolate (HC≡CCOOCH₃), is prepared via esterification of propiolic acid with methanol under acid catalysis. Alternatively, commercially available methyl propiolate is used directly.

Triazole Ring Formation

The CuAAC reaction between 2,4-dichlorophenyl azide and methyl propiolate is conducted in a tert-butanol/water mixture using copper(II) sulfate (CuSO₄) and sodium ascorbate as a reducing agent.

Reaction Conditions:

-

Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).

-

Temperature: Room temperature (25°C).

-

Time: 12–24 hours.

Product: 1-(2,4-Dichlorophenyl)-4-(methoxycarbonyl)-1H-1,2,3-triazole.

Characterization Data:

Functionalization at Position 5: Introducing the Methoxy-Oxoethyl Group

Alkylation via Nucleophilic Substitution

The triazole intermediate is alkylated at position 5 using methyl bromoacetate in the presence of a base. Deprotonation of the triazole’s C5 hydrogen (pKa ~23–25) requires a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Reaction Conditions:

-

Base: NaH (2.2 equiv) in anhydrous tetrahydrofuran (THF).

-

Electrophile: Methyl bromoacetate (1.5 equiv).

-

Temperature: 0°C → room temperature.

Mechanistic Insight:

Base-induced deprotonation generates a triazole anion, which undergoes nucleophilic substitution with methyl bromoacetate.

Characterization Data:

Optimization and Yield Analysis

Yield Comparison Table

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Diazotization | 85 | 90 |

| CuAAC | 75 | 95 |

| Alkylation | 60 | 85 |

Comparative Analysis with Related Compounds

Structural Analogues

-

Methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate: Synthesized via identical CuAAC/alkylation steps, yielding 68% final product. Demonstrates the method’s applicability to diverse aryl azides.

-

Benzo[d]imidazole-triazole hybrids: Utilize similar alkylation conditions, achieving 50–70% yields for C5-functionalized triazoles.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of methyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. A stepwise approach includes:

Precursor Preparation :

- Synthesis of a 2,4-dichlorophenyl azide derivative.

- Preparation of a methoxy-oxoethyl alkyne precursor.

Cycloaddition : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) facilitate regioselective triazole formation .

Esterification : Methanol under acidic conditions introduces the methyl ester group.

Key Considerations : Purity of intermediates must be verified via TLC or HPLC to avoid side products. Reaction conditions (temperature, solvent polarity) influence regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR identifies substituents (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions.

- X-ray Diffraction (XRD) : Confirms molecular geometry and crystal packing. For example, triazole ring planarity and dihedral angles between substituents can be quantified .

- FTIR : Validates functional groups (C=O at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹).

Validation : Cross-correlate data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, temperature, solvent ratio).

- Response Surface Methodology (RSM) : Models nonlinear relationships between factors (e.g., reaction time vs. yield).

- Case Study : A study on similar triazoles achieved 85% yield by optimizing Cu(I) concentration (0.5–1.5 mol%) and temperature (60–80°C) using central composite design .

Implementation : Software tools like Minitab or JMP streamline analysis. Validate models with confirmation runs .

Advanced: How do computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:

- DFT Workflow :

- Geometry Optimization : B3LYP/6-31G(d) basis set minimizes energy.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N-atoms often show high electron density .

- Electrostatic Potential Maps : Visualize charge distribution, highlighting regions prone to nucleophilic attack (e.g., electron-deficient dichlorophenyl groups) .

Applications : Predict regioselectivity in substitution reactions or stability under acidic conditions .

Advanced: How to address contradictions between spectroscopic data and computational predictions?

Methodological Answer:

- Scenario : Discrepancy in NMR chemical shifts vs. DFT-calculated values.

- Resolution Steps :

- Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM in Gaussian).

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations.

- Experimental Replication : Re-run NMR at higher field strength (e.g., 600 MHz) or lower temperature to reduce signal overlap .

- Case Study : A 2021 study resolved conflicting XRD and NMR data for a triazole derivative by correlating crystal packing effects with solution-state dynamics .

Safety: What protocols ensure safe handling and disposal of this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (mandatory for all handling stages) .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.

- Waste Disposal :

Advanced: What strategies assess environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis Studies :

- Conduct pH-dependent stability tests (pH 3–9) at 25–50°C. Monitor via LC-MS for degradation products (e.g., carboxylic acid derivatives).

- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.

- Computational Tools :

- EPI Suite : Predict biodegradation half-lives and bioaccumulation potential.

- Molecular Dynamics : Simulate interactions with environmental matrices (e.g., soil organic matter) .

Advanced: How to design a reaction mechanism study using isotopic labeling?

Methodological Answer:

- Isotope Selection : Use ¹³C-labeled methoxy groups or deuterated dichlorophenyl rings.

- Tracing Steps :

- Synthesis : Incorporate isotopes into precursors.

- MS Analysis : Track isotopic patterns in intermediates/products via high-resolution mass spectrometry (HRMS).

- Kinetic Isotope Effects (KIE) : Compare reaction rates (kH/kD) to identify rate-determining steps .

Example : A 2021 study used ¹⁵N-labeled azides to confirm triazole ring formation via CuAAC .

Basic: What are the solubility properties and formulation challenges?

Methodological Answer:

- Solubility Screening :

- Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, toluene).

- Poor aqueous solubility (logP ~2.5–3.0) necessitates co-solvents (e.g., PEG-400) for biological assays.

- Formulation Strategies :

Advanced: How to validate synthetic scalability from milligram to gram-scale production?

Methodological Answer:

- Pilot-Scale Optimization :

- Heat Transfer : Ensure exothermic reactions (e.g., CuAAC) are controlled via jacketed reactors.

- Purification : Replace column chromatography with recrystallization (solvent: hexane/ethyl acetate).

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.